

Application Notes and Protocols: Staining Cultured Cells with (Asp)2-Rhodamine 110

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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting caspase activity in cultured cells. Caspases, a family of cysteine-aspartic proteases, play a critical role in the execution phase of apoptosis (programmed cell death). This substrate, a bisamide derivative of rhodamine 110, is essentially non-fluorescent until cleaved by active caspases. The enzymatic cleavage of the aspartate residues releases the highly fluorescent rhodamine 110, providing a robust and quantifiable measure of apoptosis. This application note provides detailed protocols for using **(Asp)2-Rhodamine 110** to stain cultured cells and quantify caspase activity, a key biomarker in drug discovery and toxicology studies.

The underlying principle of this assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.^[1] **(Asp)2-Rhodamine 110** consists of two aspartic acid residues linked to the amino groups of rhodamine 110. In this state, the fluorescence of the rhodamine 110 molecule is quenched. Upon induction of apoptosis, active caspases, particularly caspase-3, recognize and cleave the peptide bonds at the aspartate residues.^{[2][3]} This two-step cleavage process first yields a fluorescent monoamide intermediate and then the

highly fluorescent rhodamine 110.[1][3] The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase in the cell lysate or intact cell population.

Quantitative Data Summary

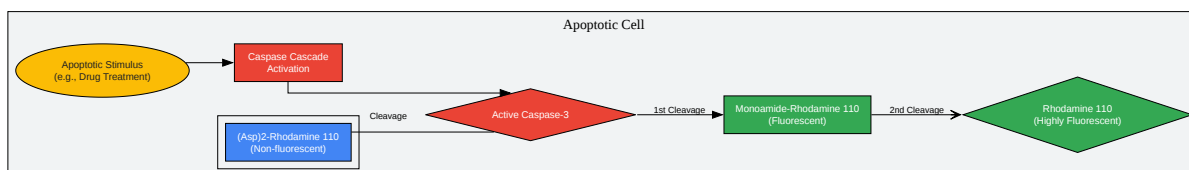
The following table summarizes the key quantitative parameters for **(Asp)2-Rhodamine 110** and its fluorescent product, rhodamine 110. This data is essential for designing experiments and setting up detection instrumentation.

Parameter	(Asp)2-Rhodamine 110 (Substrate)	Rhodamine 110 (Cleaved Product)	Reference
Excitation Maximum (λ_{ex})	~485 nm	~496-498 nm	[1][3][4]
Emission Maximum (λ_{em})	~535 nm	~520-529 nm	[1][3][4][5][6]
Fluorescence State	Non-fluorescent/Quenched	Highly Fluorescent	[1]
Fluorescence Increase upon Cleavage	-	Significant increase; cleavage of the first peptide bond increases fluorescence by approximately 3500-fold.[5]	[3][5]
Molecular Weight	1515.44 g/mol (for (Z-DEVD)2-Rh 110)	366.80 g/mol	[4]
Solubility	Soluble in DMSO	Soluble in methanol	[4]
Cell Permeability	Generally low, often requires cell lysis or specific formulations for intact cells.	Can accumulate in cells.[7]	[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

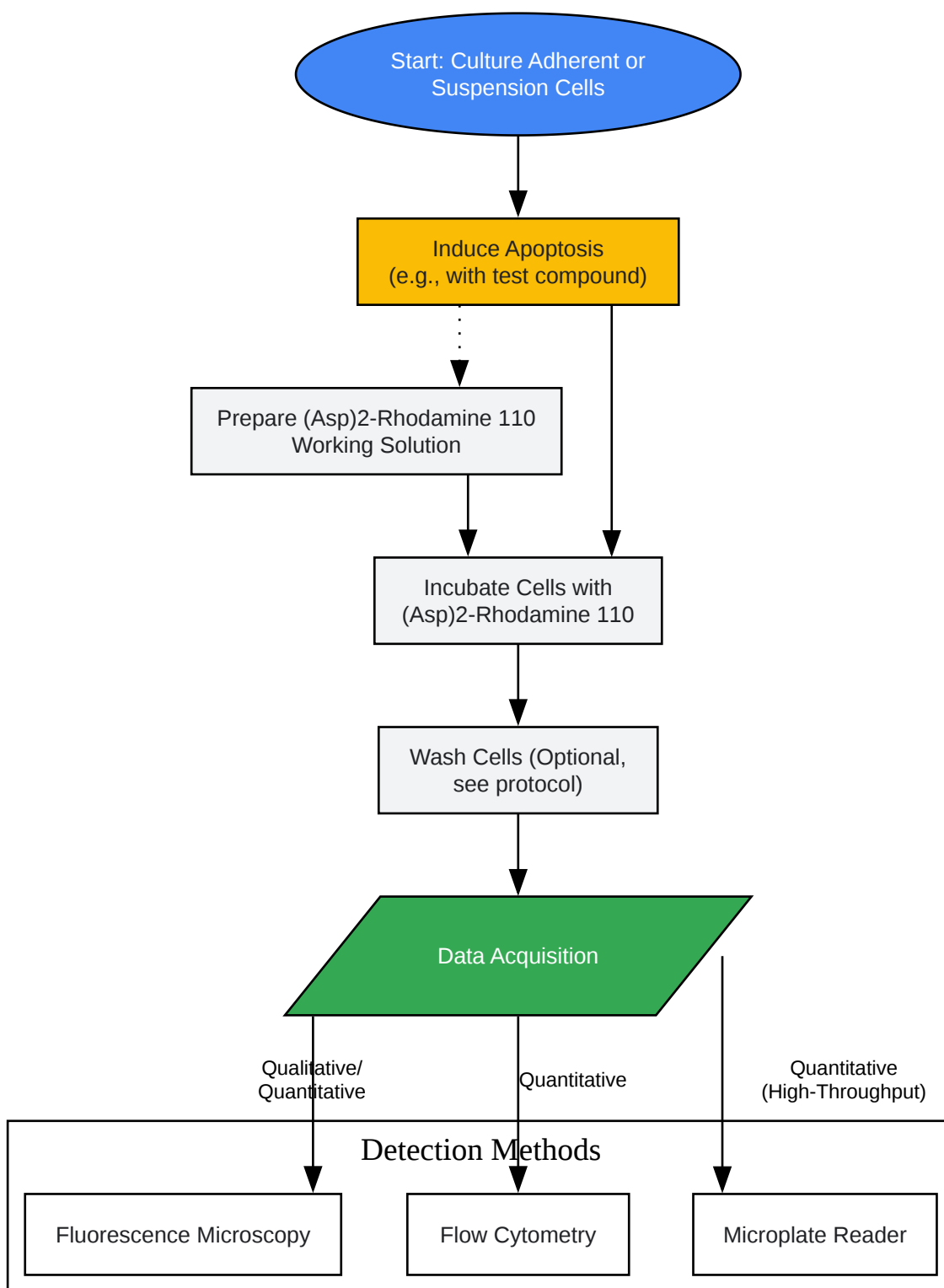
Caspase Activation and (Asp)²-Rhodamine 110 Cleavage



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Caption: Caspase-3 activation pathway and substrate cleavage.

Experimental Workflow for Staining Cultured Cells



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Caption: General workflow for cell staining and analysis.

Experimental Protocols

The following protocols provide a starting point for using **(Asp)2-Rhodamine 110**. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Endpoint Assay in a 96-Well Plate Format (for High-Throughput Screening)

This protocol is suitable for quantifying caspase activity in a cell population using a fluorescence microplate reader.

Materials:

- Cultured cells (adherent or suspension)
- 96-well clear-bottom black microplate
- **(Asp)2-Rhodamine 110** substrate (e.g., (Z-DEVD)2-Rhodamine 110)
- DMSO
- Cell Lysis Buffer (e.g., provided in a kit, or a buffer containing a non-ionic detergent like Triton X-100)
- Assay Buffer (e.g., HEPES or PIPES-based buffer at pH 7.2-7.4)
- Apoptosis-inducing agent (positive control)
- Caspase inhibitor (e.g., Ac-DEVD-CHO, as a negative control)[3]
- Fluorescence microplate reader with appropriate filters (Excitation: ~485 nm, Emission: ~525 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency for adherent cells, or a recommended concentration for suspension cells, on the day of the experiment.

- Induction of Apoptosis: Treat cells with the test compounds or an apoptosis-inducing agent (e.g., staurosporine) for the desired time period. Include untreated cells as a negative control.
- Reagent Preparation:
 - Prepare a stock solution of **(Asp)2-Rhodamine 110** in DMSO (e.g., 1 mg/mL). Store aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.
 - On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the low micromolar range).
- Cell Lysis (Required for this endpoint assay):
 - Carefully remove the culture medium.
 - Add Cell Lysis Buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
- Staining:
 - Add the **(Asp)2-Rhodamine 110** working solution to each well containing the cell lysate.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Data Acquisition:
 - Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~525 nm.
 - For quantitative analysis, a standard curve can be generated using known concentrations of free rhodamine 110.[3]

Protocol 2: Analysis of Intact Cells by Flow Cytometry

This protocol allows for the quantification of caspase activity on a single-cell level. Note that cell permeability of the substrate can be a limiting factor, and specific formulations of **(Asp)2-**

Rhodamine 110 designed for live-cell imaging may be required.[8]

Materials:

- Cultured cells (suspension or trypsinized adherent cells)
- **(Asp)2-Rhodamine 110** substrate suitable for live-cell analysis
- FACS tubes
- FACS buffer (e.g., PBS with 1-2% FBS)
- Flow cytometer with a 488 nm laser for excitation

Procedure:

- Cell Preparation:
 - Induce apoptosis in your cell culture as described in Protocol 1.
 - Harvest the cells. For adherent cells, gently trypsinize and collect the cells.
 - Wash the cells once with ice-cold PBS.
 - Resuspend the cells in FACS buffer at a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Add the **(Asp)2-Rhodamine 110** working solution to the cell suspension.
 - Incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Wash the cells once with FACS buffer to remove excess reagent.
 - Resuspend the cells in an appropriate volume of FACS buffer for analysis.
- Data Acquisition:

- Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically FITC or a similar green channel).
- Use unstained and positive control (apoptosis-induced) cell populations to set the gates for analysis.

Protocol 3: Qualitative Analysis by Fluorescence Microscopy

This protocol is for visualizing caspase activity within individual cells.

Materials:

- Cells cultured on glass coverslips or in imaging-grade multi-well plates
- **(Asp)2-Rhodamine 110** substrate
- PBS
- Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for endpoint imaging.
- Mounting medium
- Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

Procedure:

- Cell Culture and Treatment:
 - Grow cells on a suitable imaging surface.
 - Induce apoptosis as required for your experiment.
- Staining:
 - Remove the culture medium and wash the cells gently with pre-warmed PBS.
 - Add the **(Asp)2-Rhodamine 110** working solution and incubate at 37°C for 30-60 minutes.

- Washing:
 - Gently wash the cells two to three times with PBS to reduce background fluorescence.
- Imaging:
 - Live-Cell Imaging: Immediately image the cells using a fluorescence microscope.
 - Fixed-Cell Imaging (Optional): After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS, mount the coverslip with mounting medium, and then image.

Applications in Drug Development

The **(Asp)2-Rhodamine 110** assay is a valuable tool in various stages of drug development:

- High-Throughput Screening (HTS): The microplate-based assay is readily adaptable for HTS to identify compounds that induce or inhibit apoptosis.^[3]
- Mechanism of Action Studies: Determining whether a drug candidate induces cell death via apoptosis.
- Toxicology and Safety Assessment: Evaluating the pro-apoptotic potential of new chemical entities on various cell types.
- Efficacy Studies for Anti-Cancer Drugs: Assessing the effectiveness of chemotherapeutic agents that are designed to trigger apoptosis in cancer cells.

Conclusion

(Asp)2-Rhodamine 110 is a robust and sensitive tool for the detection and quantification of caspase activity, a hallmark of apoptosis. The protocols and data provided in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this reagent in their studies of programmed cell death. Careful optimization of staining conditions for specific cell types and experimental setups will ensure reliable and reproducible results.

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